molecular formula C16H18BrNO2 B5847815 (2-bromo-4,5-dimethoxybenzyl)(3-methylphenyl)amine

(2-bromo-4,5-dimethoxybenzyl)(3-methylphenyl)amine

Cat. No.: B5847815
M. Wt: 336.22 g/mol
InChI Key: ZLGAQYRLKFHBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-bromo-4,5-dimethoxybenzyl)(3-methylphenyl)amine, also known as 25B-NBOMe, is a synthetic hallucinogenic compound that belongs to the phenethylamine class. It is a derivative of the phenethylamine 2C-B and has gained popularity as a recreational drug due to its potent psychedelic effects. However,

Mechanism of Action

The mechanism of action of (2-bromo-4,5-dimethoxybenzyl)(3-methylphenyl)amine involves the activation of the serotonin 2A receptor, which leads to the modulation of various neurotransmitters such as dopamine and glutamate. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelics. It has been shown to increase heart rate, blood pressure, and body temperature. It also alters the activity of various brain regions, leading to changes in perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

(2-bromo-4,5-dimethoxybenzyl)(3-methylphenyl)amine has several advantages for use in lab experiments. It has a high potency, which allows for lower dosages and reduces the risk of toxicity. It also has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the receptor's function. However, the use of this compound in lab experiments is limited by its potential for abuse and the lack of research on its long-term effects.

Future Directions

There are several future directions for research on (2-bromo-4,5-dimethoxybenzyl)(3-methylphenyl)amine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of safer and more effective psychedelic compounds that can be used in clinical settings. Additionally, more research is needed to understand the long-term effects of this compound and other psychedelics on the brain and behavior.

Synthesis Methods

The synthesis of (2-bromo-4,5-dimethoxybenzyl)(3-methylphenyl)amine involves the reaction of 2C-B with 4-bromo-2,5-dimethoxybenzaldehyde, followed by reduction with sodium borohydride and subsequent reaction with 3-methylphenylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

(2-bromo-4,5-dimethoxybenzyl)(3-methylphenyl)amine has been used in various scientific studies to investigate its effects on the central nervous system. It has been shown to bind to the serotonin 2A receptor, which is responsible for the hallucinogenic effects of psychedelics. This binding affinity is much higher than that of other commonly used hallucinogens such as LSD and psilocybin.

Properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-11-5-4-6-13(7-11)18-10-12-8-15(19-2)16(20-3)9-14(12)17/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGAQYRLKFHBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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